![molecular formula C17H17Cl2NO2 B2461410 1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one CAS No. 1022530-75-1](/img/structure/B2461410.png)
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
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Overview
Description
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one, also known as DHT-4-one, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the indole family of compounds and has a unique structure that makes it attractive for research purposes. DHT-4-one has been studied for its potential to be used as a drug, as a chemical intermediate, and as a tool for studying biochemical and physiological processes.
Scientific Research Applications
- Antimicrobial Properties : Studies have explored its potential as an antimicrobial agent. Researchers investigate its efficacy against bacteria, fungi, and other pathogens .
- HPLC Analysis : Scientists use reverse-phase high-performance liquid chromatography (RP-HPLC) to analyze this compound. The mobile phase typically contains acetonitrile, water, and phosphoric acid (or formic acid for MS-compatible applications) .
Pharmaceutical Research
Analytical Chemistry
Mechanism of Action
Target of Action
The primary target of this compound is the urate transporter 1 (URAT1) . URAT1 is a protein found in the proximal renal tubules of the kidneys and plays a crucial role in the reabsorption of uric acid .
Mode of Action
This compound acts as a urate-lowering agent by suppressing uric acid reabsorption . It achieves this by selectively inhibiting URAT1, thereby reducing the reabsorption of uric acid in the kidneys and promoting its excretion .
Biochemical Pathways
The compound’s action primarily affects the urate reabsorption pathway in the kidneys . By inhibiting URAT1, it disrupts the normal reabsorption of uric acid, leading to an increase in the excretion of uric acid in the urine .
Pharmacokinetics
The plasma concentration of the compound increases in a dose-dependent manner . It has been observed to lower plasma urate levels dose-dependently, with its maximum effect at 8 hours . Furthermore, it increases the fractional excretion of urate (FEUA) in a dose-dependent manner . The compound is stored at -20°C under an inert atmosphere for stability .
Result of Action
The inhibition of URAT1 by this compound leads to a decrease in plasma urate levels and an increase in urate excretion . This can be beneficial in conditions such as hyperuricemia and gout, where there is an excess of uric acid in the body .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Additionally, factors such as the patient’s renal function can influence the compound’s efficacy, as URAT1 is located in the kidneys .
properties
IUPAC Name |
1-(3,5-dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-9-4-11-14(7-17(2,3)8-15(11)21)20(9)10-5-12(18)16(22)13(19)6-10/h4-6,22H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZFSHITWHCRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C(=C3)Cl)O)Cl)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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